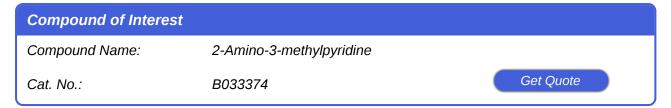


NMR Analysis of 2-Amino-3-methylpyridine: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of **2-Amino-3-methylpyridine**. It includes a detailed comparison with related pyridine derivatives, experimental protocols for data acquisition, and a structural representation to aid in spectral assignment. This information is crucial for the structural elucidation and purity assessment of this important heterocyclic compound, which serves as a versatile building block in medicinal chemistry and materials science.

1H and 13C NMR Data Comparison

The following table summarizes the experimental 1H and 13C NMR chemical shift data for **2-Amino-3-methylpyridine** and compares it with its isomers, 2-Amino-5-methylpyridine and 2-Amino-6-methylpyridine, as well as the parent compound, 2-Aminopyridine. The data was acquired in deuterated chloroform (CDCl3), a common solvent for NMR analysis.



H-5 H-6	H-4 6.58 (t) 7.93 (d) 4.6 (br s)	7.23 (dd) C-3 (C-CH3) C-4	C-2 (C-NH2)
H-6	7.93 (d)		
		C-4	
	4.6 (br s)		
NH2		C-5	
CH3	2.09 (s)	C-6	
CH3			
2-Amino-5- methylpyridine	H-3	6.41 (d)	C-2 (C-NH2)
H-4	7.22 (dd)	C-3	
H-6	7.88 (d)	C-4	
NH2	4.46 (br s)	C-5 (C-CH3)	
CH3	2.16 (s)	C-6	
CH3			
2-Amino-6- methylpyridine	H-3	6.28 (d)	C-2 (C-NH2)
H-4	7.29 (t)	C-3	
H-5	6.48 (d)	C-4	
NH2	4.6 (br s)	C-5	
CH3	2.36 (s)	C-6 (C-CH3)	
CH3			
2-Aminopyridine	H-3	6.61 (dd)	C-2 (C-NH2)
H-4	7.38 (ddd)	C-3	
H-5	6.47 (ddd)	C-4	



H-6	8.05 (ddd)	C-5	
NH2	4.63 (br s)	C-6	

Note: Data for comparative compounds is sourced from various databases and may have been acquired under slightly different conditions.

Experimental Protocol

The following is a representative experimental protocol for acquiring high-quality 1D 1H and 13C NMR spectra of **2-Amino-3-methylpyridine**.

- 1. Sample Preparation:
- Weigh approximately 10-20 mg of **2-Amino-3-methylpyridine**.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.
- 2. NMR Instrument and Parameters:
- Spectrometer: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.
- 1H NMR Acquisition:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
 - Temperature: 298 K.
 - Spectral Width: 16 ppm (centered around 4.7 ppm).
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.



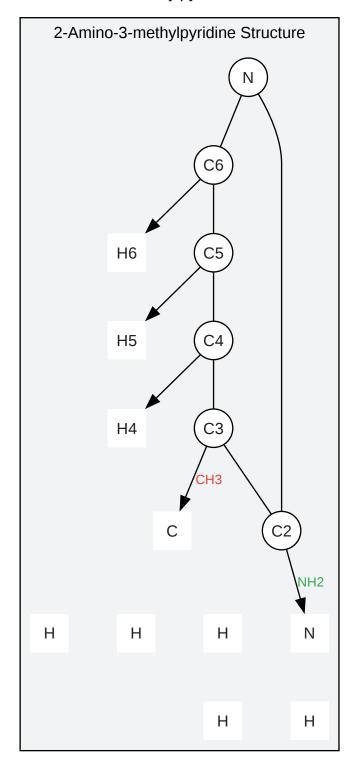
- Number of Scans: 16-64, depending on the sample concentration.
- Processing: Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm.
- 13C NMR Acquisition:
 - Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
 - Temperature: 298 K.
 - Spectral Width: 240 ppm (centered around 120 ppm).
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the 13C nucleus.
 - Processing: Fourier transformation with an exponential window function, phase correction, and baseline correction. The chemical shifts are referenced to the solvent signal of CDCI3 at 77.16 ppm.

Structural Assignment and Visualization

The chemical structure of **2-Amino-3-methylpyridine** with atom numbering is presented below to facilitate the correlation of NMR signals to specific protons and carbons.



2-Amino-3-methylpyridine Structure



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Caption: Chemical structure of **2-Amino-3-methylpyridine** with atom numbering for NMR correlation.

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